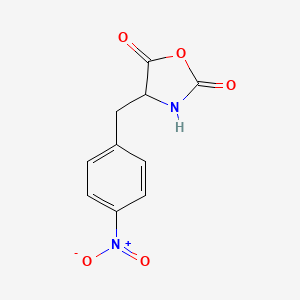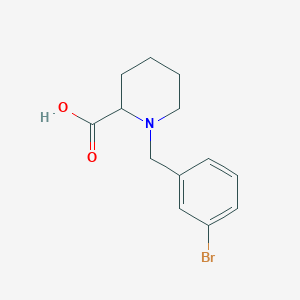![molecular formula C15H18ClN3O3S B12277198 1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12277198.png)
1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a 5-chloro-2-methoxybenzenesulfonyl group, an azetidin-3-yl moiety, and a 2-methyl-1H-imidazole ring. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:
-
Formation of the Azetidin-3-yl Moiety: : The azetidin-3-yl group is typically synthesized through a cyclization reaction involving a suitable precursor. This step may involve the use of reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).
-
Introduction of the 5-chloro-2-methoxybenzenesulfonyl Group: : The 5-chloro-2-methoxybenzenesulfonyl group is introduced through a sulfonylation reaction. This step requires the use of sulfonyl chloride derivatives and a base such as triethylamine (TEA) to facilitate the reaction.
-
Coupling with 2-methyl-1H-imidazole: : The final step involves coupling the azetidin-3-yl moiety with 2-methyl-1H-imidazole. This can be achieved through a nucleophilic substitution reaction, often using reagents like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF).
Chemical Reactions Analysis
1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chloro group. Reagents like sodium azide (NaN3) can be used to introduce azide functionality.
-
Hydrolysis: : Hydrolysis reactions can occur at the sulfonyl group, leading to the formation of sulfonic acids. Acidic or basic conditions can facilitate this reaction.
Scientific Research Applications
1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole has several scientific research applications:
-
Chemistry: : The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
-
Biology: : It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding.
-
Medicine: : The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
-
Industry: : It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds or electrostatic interactions with the target molecules. The azetidin-3-yl moiety and the imidazole ring contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole can be compared with other similar compounds, such as:
-
Methylammonium lead halides: : These compounds have a perovskite structure and are used in solar cells and other electronic applications .
-
Heusler compounds: : These magnetic intermetallics have applications in spintronics and thermoelectric materials .
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C15H18ClN3O3S |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
1-[[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]methyl]-2-methylimidazole |
InChI |
InChI=1S/C15H18ClN3O3S/c1-11-17-5-6-18(11)8-12-9-19(10-12)23(20,21)15-7-13(16)3-4-14(15)22-2/h3-7,12H,8-10H2,1-2H3 |
InChI Key |
QHHLDTLXZWDBCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12277124.png)




![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine](/img/structure/B12277159.png)
![2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one](/img/structure/B12277163.png)
![4-butoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B12277166.png)
![2-tert-butyl-1-[1-(pyrazine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12277175.png)
![(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12277176.png)
![2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol](/img/structure/B12277197.png)
![(1-Phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B12277203.png)
